

what is the chemical structure of InteriotherinA

Author: BenchChem Technical Support Team. Date: December 2025



In-Depth Technical Guide to Interiotherin A

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Interiotherin A, a naturally occurring lignan with notable anti-HIV activity. The information presented herein is intended to support research and development efforts in the field of antiviral drug discovery.

Core Chemical and Physical Properties

Interiotherin A is a dibenzocyclooctadiene lignan isolated from the plant Kadsura interior. Its fundamental properties are summarized below.



Property	Value	Source
Molecular Formula	C29H28O8	[1]
Molecular Weight	504.5 g/mol	[1]
IUPAC Name	(3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.0²,¹0 .0⁴,8.0¹7,²¹]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl) benzoate	[1]
CAS Number	181701-06-4	[1]
Class	Lignan (Dibenzocyclooctadiene)	[2]

Biological Activity: Anti-HIV Potential

Interiotherin A has demonstrated inhibitory effects against the Human Immunodeficiency Virus (HIV). The primary mechanism of action for dibenzocyclooctadiene lignans is the inhibition of HIV-1 reverse transcriptase, classifying it as a non-nucleoside reverse transcriptase inhibitor (NNRTI).

Quantitative Bioactivity Data

The following table summarizes the key quantitative data regarding the anti-HIV activity of Interiotherin A and related compounds.



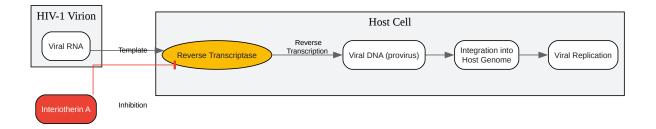
Compoun d	EC₅₀ (μg/mL)	EC50 (μΜ) ¹	CC₅₀ (µg/mL)	Therapeu tic Index (TI) ²	Target	Source
Interiotheri n A	3.1	~6.14	>20	>6.47	HIV Replication	[2][3]
Schisanthe rin D	0.5	~0.99	Not Reported	Not Reported	HIV Replication	[2][3]
Rubrilignan A	2.26	~4.48	Not Reported	35.5	HIV-1	[4]
Rubrilignan B	1.82	~3.61	Not Reported	18.6	HIV-1	[4]

 $^{^1}$ EC₅₀ in μ M is estimated based on the molecular weight of Interiotherin A (504.5 g/mol). Molar concentrations for other compounds are not calculated due to unavailable molecular weights in the search results. 2 The Therapeutic Index (TI) is calculated as CC₅₀/EC₅₀. For Interiotherin A, a TI of >6.47 is estimated based on the provided EC₅₀ and a CC₅₀ of >20 μ g/mL for other anti-HIV lignans from the same plant family.

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

As a non-nucleoside reverse transcriptase inhibitor (NNRTI), Interiotherin A is proposed to bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, thereby inhibiting its catalytic activity and preventing the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.





Click to download full resolution via product page

Proposed mechanism of action for Interiotherin A.

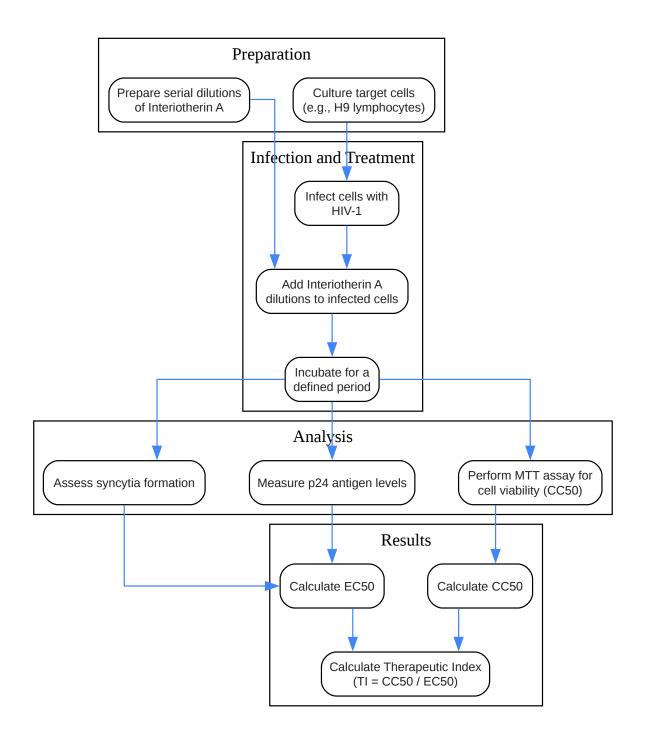
Experimental Protocols

While the full experimental details from the original 1996 publication by Chen et al. are not publicly available, a general protocol for assessing anti-HIV activity of lignans can be outlined based on similar studies.

General Anti-HIV Assay Workflow

The following diagram illustrates a typical workflow for evaluating the anti-HIV-1 activity of a test compound.





Click to download full resolution via product page

A generalized workflow for in vitro anti-HIV-1 evaluation.

Key Methodological Steps:



- Cell Culture: Human T-lymphocyte cell lines, such as H9 or MT-4, are commonly used as they are susceptible to HIV-1 infection.
- Viral Strain: A laboratory-adapted strain of HIV-1, such as HIV-1 (IIIB), is typically used for initial screening.
- Compound Preparation: Interiotherin A is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to a range of concentrations.
- Infection and Treatment: The target cells are infected with a standardized amount of HIV-1.
 Immediately after infection, the cells are treated with the various concentrations of
 Interiotherin A.
- Incubation: The treated and infected cells are incubated for a period of several days to allow for viral replication.
- Assessment of Antiviral Activity (EC₅₀): The extent of HIV-1 replication is quantified. Common methods include:
 - Syncytia Formation Assay: Counting the number of giant, multinucleated cells (syncytia) that form as a result of viral infection.
 - p24 Antigen Assay: Measuring the level of the viral core protein p24 in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
- Assessment of Cytotoxicity (CC₅₀): The toxicity of the compound to the host cells is determined in parallel using an uninfected cell population. The MTT assay is a common method, which measures the metabolic activity of viable cells.
- Data Analysis: The 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) are calculated from the dose-response curves. The therapeutic index (TI) is then determined as the ratio of CC₅₀ to EC₅₀.

Conclusion and Future Directions

Interiotherin A represents a promising natural product scaffold for the development of novel anti-HIV therapeutics. Its activity as a non-nucleoside reverse transcriptase inhibitor provides a



clear mechanism of action for further investigation and optimization. Future research should focus on:

- Total Synthesis and Analogue Development: The total synthesis of Interiotherin A would enable the generation of analogues with improved potency, selectivity, and pharmacokinetic properties.
- Detailed Mechanistic Studies: Further elucidation of the precise binding interactions of Interiotherin A with HIV-1 reverse transcriptase through techniques such as X-ray crystallography could guide rational drug design.
- In Vivo Efficacy and Toxicity Studies: Evaluation of the in vivo efficacy and safety profile of Interiotherin A in relevant animal models is a critical next step in its preclinical development.

The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of Interiotherin A as a potential anti-HIV agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Two new lignans, interiotherins A and B, as anti-HIV principles from Kadsura interior PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a dibenzocyclooctadiene lignan as a HIV-1 non-nucleoside reverse transcriptase inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dibenzocyclooctadiene lignans from the fruits of Schisandra rubriflora and their anti-HIV-1 activities PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [what is the chemical structure of InteriotherinA]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1582086#what-is-the-chemical-structure-of-interiotherina]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com